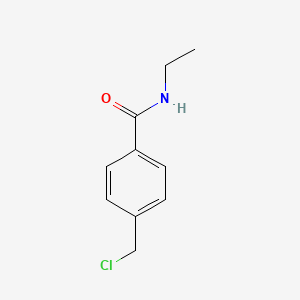

4-(氯甲基)-N-乙基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its molecular formula, structure, and the functional groups present in the molecule. It may also include the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis

The molecular structure can be determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the types of bonds, and the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .科学研究应用

1. 合成和结构表征

- 4-(氯甲基)-N-乙基苯甲酰胺用于合成具有潜在药理应用的新化合物。例如,它参与了一种新型CCR5拮抗剂的合成,突显了它在药物化学中的作用(H. Bi, 2015)。

2. 分子相互作用研究

- 该化合物已被用于研究分子相互作用,例如在确定多巴胺D(4)受体密度方面的应用,展示了它在神经药理学研究中的实用性(N. Colabufo et al., 2001)。

3. 晶体工程和设计

- 在晶体工程中,4-(氯甲基)-N-乙基苯甲酰胺用于理解分子之间的相互作用。已对相关化合物的晶体结构进行了研究,有助于设计新材料(B. K. Saha et al., 2005)。

4. 有机合成和环扩展研究

- 它作为有机合成中的前体,特别是在亲核试剂介导的环扩展过程中。这表明了它在合成有机化学中的多功能性(A. Fesenko & A. Shutalev, 2011)。

5. 催化和反应研究

- 该化合物被用于探索催化机制的研究,例如在铂催化的分子间氢胺化反应中的应用,突显了它在催化研究中的重要性(Xiang Wang and R. Widenhoefer, 2004)。

6. 吸附和分离技术

- 已进行了关于使用氯甲基化聚苯乙烯基材料进行选择性分子分离的研究,其中4-(氯甲基)-N-乙基苯甲酰胺衍生物发挥了关键作用(Yue Sun & Weisheng Zheng, 2020)。

7. 抗癌研究

- 在癌症研究领域,已对4-(氯甲基)-N-乙基苯甲酰胺衍生物进行了研究,以探讨其在治疗淋巴瘤中的潜力,展示了它在肿瘤学中的应用(R. Koiri et al., 2009)。

作用机制

Target of Action

For instance, Zolbetuximab, a first-in-class investigational CLDN18.2-targeted monoclonal antibody, has been reported to target CLDN18.2 in gastric or gastroesophageal junction (GEJ) adenocarcinoma .

Mode of Action

For example, hymexazol-linked chitosan derivatives (HML-CS) have shown stronger antifungal activity than chitosan alone, suggesting a synergistic effect between the moieties .

Biochemical Pathways

For instance, chloromethyl ketone has been reported as a novel antibacterial warhead in covalent antibiotic design .

Pharmacokinetics

The compound’s solubility, stability, and reactivity suggest that it may have unique pharmacokinetic properties .

Result of Action

For instance, hymexazol-linked chitosan derivatives (HML-CS) have shown strong antifungal activity against certain plant pathogenic fungi .

Action Environment

It is known that environmental conditions such as temperature, ph, and presence of other substances can influence the action of chemical compounds .

安全和危害

属性

IUPAC Name |

4-(chloromethyl)-N-ethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRIUIRDTOWAQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1358104.png)

![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1358110.png)